2-(cyclopropylmethoxy)acetic Acid
Overview
Description
2-(cyclopropylmethoxy)acetic acid is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is a yellow liquid that is soluble in solvents like acetone, dichloromethane, and methanol . This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
2-(cyclopropylmethoxy)acetic acid can be synthesized through different methods. One common synthetic route involves the reaction of cyclopropylmethanol with sodium hydride in tetrahydrofuran (THF), followed by the addition of sodium monochloroacetic acid . The reaction is typically carried out under reflux conditions for several hours. Another method involves the use of potassium tert-butoxide in THF, followed by the addition of sodium monochloroacetic acid . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
2-(cyclopropylmethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(cyclopropylmethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways and enzyme reactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various products. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(cyclopropylmethoxy)acetic acid can be compared with other similar compounds, such as:
Cyclopropylacetic acid: Similar structure but lacks the methoxy group.
Methoxyacetic acid: Contains a methoxy group but lacks the cyclopropyl group.
Cyclopropylmethanol: Precursor in the synthesis of this compound. The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer specific chemical properties and reactivity.
Biological Activity
The synthesis of 2-(cyclopropylmethoxy)acetic acid has been documented through various methods. One notable approach involves the reaction of cyclopropylmethyl chloride with sodium methoxide, followed by treatment with chloroacetic acid. This method highlights the compound's reactivity attributed to both carboxylic acid and ether functionalities.
- Molecular Formula: C₆H₁₀O₃
- CAS Number: 246869-08-9
- Structure Features:
- Cyclopropyl ring
- Ether functional group
- Carboxylic acid functionality
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities:
Anti-inflammatory and Analgesic Properties
Research indicates potential anti-inflammatory and analgesic effects, although detailed evaluations are still required. The compound's structural characteristics may allow it to interact with specific biological targets involved in inflammatory pathways .
The proposed mechanism of action for this compound involves:
- Inhibition of pro-inflammatory cytokines.
- Modulation of pain pathways through receptor interactions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methoxyacetic Acid | Contains a methoxy group and carboxylic acid | Lacks the cyclopropyl ring |
Cyclopropyl Acetic Acid | Cyclopropyl group attached directly to acetic acid | Simpler structure without ether functionality |
Cyclobutylmethoxyacetic Acid | Similar ether and carboxylic functionalities | Features a cyclobutyl ring instead of cyclopropyl |
The combination of the cyclopropyl group with methoxy and acetic functionalities in this compound may offer distinct reactivity patterns and biological activities compared to these similar compounds.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insight into its potential applications:
- Analgesic Effects : A study exploring compounds with similar structures suggested that modifications in the ether or carboxylic acid groups could enhance analgesic properties. This indicates a pathway for future research on this compound's efficacy in pain management .
- Anti-inflammatory Activity : Investigations into other cyclopropyl-containing compounds have demonstrated significant anti-inflammatory effects. This supports the hypothesis that this compound may exhibit similar activity, warranting further investigation .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWMURBOFGBWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465683 | |
Record name | 2-(cyclopropylmethoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246869-08-9 | |
Record name | 2-(cyclopropylmethoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclopropylmethoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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